![molecular formula C15H15ClN2O3S B5790024 N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide derivatives involves intricate chemical reactions to introduce specific functional groups, ensuring the compound's targeted properties and activities. For example, the synthesis of sulfonamide-based compounds often starts with the reaction of amines with sulfonyl chlorides, followed by various steps to introduce the acetamide functionality (Abbasi et al., 2019). Such processes require precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide has been determined using techniques like X-ray crystallography. Studies reveal complex geometries and intermolecular interactions, including hydrogen bonding, that contribute to the stability and properties of these molecules (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide derivatives often highlight the reactivity of the sulfonyl and acetamide groups. These functionalities can participate in various chemical transformations, contributing to the compound's potential as a precursor for further chemical modifications or its activity in biological systems (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in different fields. For instance, the crystal structure analysis can provide insights into the compound's stability, solubility, and interaction with other molecules, which is essential for designing drugs or materials with specific characteristics (Gowda et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, is vital. These properties determine the compound's suitability for specific applications, whether in pharmaceuticals, materials science, or chemical synthesis. Analyzing the behavior of the sulfonyl and acetamide groups under different conditions can reveal potential applications and limitations of these compounds (Shukla & Yadava, 2020).
Mechanism of Action
Target of Action
Based on its chemical structure, it may interact with various enzymes, receptors, or proteins within the cell .
Mode of Action
The sulfonyl group is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, potentially disrupting their function .
Biochemical Pathways
For instance, compounds with sulfonyl groups have been implicated in the regulation of glucose metabolism, lipid metabolism, and protein synthesis
Pharmacokinetics
The presence of a sulfonyl group in its structure might influence its solubility and permeability, which could affect its absorption and distribution within the body .
Result of Action
Based on its chemical structure, it might interfere with the function of certain enzymes, potentially leading to alterations in cellular processes such as metabolism, signal transduction, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Oprea1_528323 . For instance, changes in pH or temperature might affect the compound’s structure and, consequently, its interaction with its targets. The presence of other molecules might either compete with Oprea1_528323 for its targets or alter its bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-3-4-12(16)9-15(10)18-22(20,21)14-7-5-13(6-8-14)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIUYDLGCMULMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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